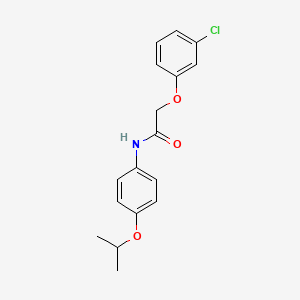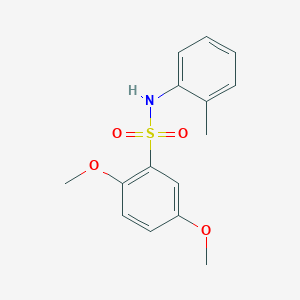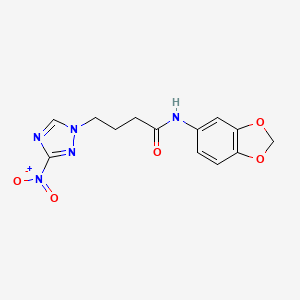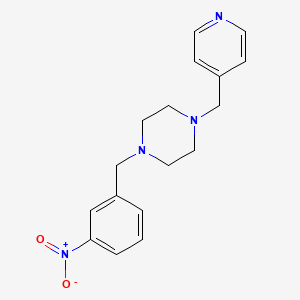
6-chloro-3-(4-isopropylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzoxazine derivatives, similar to our compound of interest, often involves the reaction of salicylanilides with methyl chloroformate. This process leads to a variety of halogenated benzoxazine diones, with variations in their alkylphenyl groups affecting their biological activity and chemical properties (Waisser et al., 2007).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives is characterized by the presence of the oxazine ring, crucial for their chemical behavior and interaction potential. Structural elucidation typically involves various spectroscopic techniques, including NMR and X-ray diffraction, to confirm the presence of key functional groups and overall molecular architecture (Hwang et al., 2017).
Chemical Reactions and Properties
Benzoxazines can undergo a range of chemical reactions, including polymerization and isomerization, significantly influenced by substituents on the benzene ring. For instance, allyl-containing benzoxazines can undergo thermal activated ring-opening polymerization, leading to polybenzoxazines with varying properties depending on the initial substituents and reaction conditions (Liu et al., 2014).
Physical Properties Analysis
The physical properties of benzoxazine compounds, such as melting points, solubility, and crystalline structure, are typically determined using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. These properties are influenced by the molecular structure and substituents present in the compound (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Benzoxazine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and potential for forming polymers with unique characteristics. These properties can be modified through substitution on the benzoxazine ring, affecting the material's thermal stability, mechanical strength, and chemical resistance (Petrakova et al., 2020).
Propiedades
IUPAC Name |
6-chloro-3-(4-propan-2-ylphenyl)-1,3-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10(2)11-3-6-13(7-4-11)19-16(20)14-9-12(18)5-8-15(14)22-17(19)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWVUMCINAATSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[4-(propan-2-yl)phenyl]-2H-1,3-benzoxazine-2,4(3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-4-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5672130.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)

![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)


![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)



![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)
![3-(2-fluorophenyl)-N-[(5-methyl-1H-imidazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5672229.png)
